An In-depth Technical Guide to the Synthesis and Characterization of Hydrazine, [2-(methylthio)phenyl]-
An In-depth Technical Guide to the Synthesis and Characterization of Hydrazine, [2-(methylthio)phenyl]-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound Hydrazine, [2-(methylthio)phenyl]-, a molecule of interest for various applications in drug discovery and development. This document details a proposed synthetic pathway, outlines the necessary experimental protocols, and presents the expected characterization data based on analogous compounds and established chemical principles.
Synthesis
The synthesis of Hydrazine, [2-(methylthio)phenyl]- can be achieved through a well-established two-step chemical transformation starting from the commercially available precursor, 2-(methylthio)aniline. The overall synthetic pathway involves:
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Diazotization of the primary aromatic amine group of 2-(methylthio)aniline to form a diazonium salt.
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Reduction of the diazonium salt to the corresponding hydrazine derivative.
A detailed experimental protocol for this synthesis is provided below.
Experimental Protocol: Synthesis of Hydrazine, [2-(methylthio)phenyl]-
This protocol is based on established methods for the synthesis of phenylhydrazine derivatives.
Materials:
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2-(methylthio)aniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Stannous Chloride Dihydrate (SnCl₂·2H₂O)
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Sodium Hydroxide (NaOH)
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Diethyl Ether (or other suitable organic solvent)
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Anhydrous Magnesium Sulfate (or other suitable drying agent)
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Ice
Procedure:
Step 1: Diazotization of 2-(methylthio)aniline
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In a flask equipped with a magnetic stirrer, dissolve 2-(methylthio)aniline in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
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After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt solution.
Step 2: Reduction of the Diazonium Salt
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In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
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Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C during this addition.
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After the addition is complete, allow the reaction mixture to stir for several hours, during which the phenylhydrazine hydrochloride salt is expected to precipitate.
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Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
Step 3: Liberation and Isolation of the Free Base
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Suspend the crude phenylhydrazine hydrochloride salt in water and cool the mixture in an ice bath.
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Slowly add a concentrated aqueous solution of sodium hydroxide with stirring until the mixture is strongly alkaline (pH > 10). This will liberate the free hydrazine base.
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Extract the aqueous mixture multiple times with a suitable organic solvent such as diethyl ether.
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Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
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Filter off the drying agent and remove the solvent under reduced pressure to yield the crude Hydrazine, [2-(methylthio)phenyl]-.
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The crude product can be further purified by vacuum distillation or recrystallization if necessary.
Characterization
The structure and purity of the synthesized Hydrazine, [2-(methylthio)phenyl]- should be confirmed by various spectroscopic methods. The following tables summarize the expected characterization data based on the known properties of analogous compounds.
Table 1: Physical and Molecular Properties
| Property | Value |
| CAS Number | 88965-67-7 |
| Molecular Formula | C₇H₁₀N₂S |
| Molecular Weight | 154.23 g/mol |
| Appearance | Expected to be a pale yellow oil or low-melting solid |
Table 2: Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 2H | Aromatic CH |
| ~6.8-7.0 | m | 2H | Aromatic CH |
| ~4.5-5.5 | br s | 3H | -NH-NH₂ |
| ~2.4 | s | 3H | -S-CH₃ |
Table 3: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~145-150 | Aromatic C-N |
| ~130-135 | Aromatic C-S |
| ~125-130 | Aromatic CH |
| ~115-125 | Aromatic CH |
| ~110-115 | Aromatic CH |
| ~15-20 | -S-CH₃ |
Table 4: Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H Stretch (asymmetric and symmetric) |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-2950 | Weak-Medium | Aliphatic C-H Stretch (-S-CH₃) |
| 1600-1620 | Strong | N-H Scissoring |
| 1450-1550 | Strong | Aromatic C=C Stretch |
| 680-780 | Strong | C-S Stretch and Aromatic C-H Bending |
Table 5: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 154 | [M]⁺ (Molecular Ion) |
| 139 | [M - NH]⁺ |
| 121 | [M - NH₂NH]⁺ |
| 109 | [M - SCH₃]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: Synthetic and characterization workflow for Hydrazine, [2-(methylthio)phenyl]-.
Logical Relationship of Synthesis Steps
Caption: Key chemical transformations in the synthesis of the target compound.
